molecular formula C15H13FN2O B5590445 N-[(E)-(2-Fluorophenyl)methyleneamino]-2-phenyl-acetamide

N-[(E)-(2-Fluorophenyl)methyleneamino]-2-phenyl-acetamide

Cat. No.: B5590445
M. Wt: 256.27 g/mol
InChI Key: FBINQAXQJMMKOF-GZTJUZNOSA-N
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Description

N-[(E)-(2-Fluorophenyl)methyleneamino]-2-phenyl-acetamide is a Schiff base compound, characterized by the presence of an imine group (-C=N-). Schiff bases are known for their wide range of biological, biochemical, and pharmacological activities due to the presence of the azomethine group. This compound is of interest in various fields including medicinal chemistry, coordination chemistry, and materials science.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities. It has shown potential in inhibiting the growth of certain bacterial strains and scavenging free radicals.

    Medicine: Explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interacting with specific molecular targets.

    Industry: Utilized in the development of corrosion inhibitors for metals, particularly in acidic environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-Fluorophenyl)methyleneamino]-2-phenyl-acetamide typically involves the condensation reaction between 2-fluorobenzaldehyde and 2-phenylacetamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the imine group. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine), usually under controlled temperatures.

Major Products

    Oxidation: Formation of N-[(E)-(2-Fluorophenyl)methyleneamino]-2-phenyl-acetamide oxides.

    Reduction: Formation of N-[(2-Fluorophenyl)methylamino]-2-phenyl-acetamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Mechanism of Action

The biological activity of N-[(E)-(2-Fluorophenyl)methyleneamino]-2-phenyl-acetamide is primarily attributed to its ability to interact with cellular proteins and enzymes. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, triggering apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-Fluorophenyl)methyleneamino]-3,4,5-trimethoxy-benzamide
  • N-[(E)-(4-Dimethylaminophenyl)methyleneamino]-2-phenyl-acetamide

Uniqueness

N-[(E)-(2-Fluorophenyl)methyleneamino]-2-phenyl-acetamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable candidate for further research in medicinal chemistry.

Properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c16-14-9-5-4-8-13(14)11-17-18-15(19)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBINQAXQJMMKOF-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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